1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
“1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a methoxyphenyl group and an aldehyde group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine . The methoxyphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the methoxyphenyl group, and the aldehyde group. The exact structure would depend on the positions of these groups on the pyrazole ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. Pyrazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar aldehyde group and the nonpolar methoxyphenyl group .Scientific Research Applications
Synthetic Applications and Molecular Structures
Synthetic Sequence and Supramolecular Assembly
- The compound has been utilized in the synthesis of reduced 3,4'-bipyrazoles, demonstrating a sequence involving the reaction with N-benzylmethylamine, formation of chalcones, and cyclocondensation reactions with hydrazine. These steps lead to the production of N-formylated and N-acetylated bipyrazoles, with detailed molecular structures reported for each stage. This showcases its versatility as a precursor in synthesizing complex bipyrazole structures with potential supramolecular applications (Cuartas et al., 2017).
Characterization of Pyrazolyl-substituted Compounds
- Another study focused on the preparation of pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline derivatives, highlighting the compound's role in developing pharmacophore linked structures with possible antimicrobial properties (Khalifa et al., 2017).
Biological Investigations
Antimicrobial and Antioxidant Properties
- Research into pyrazole-appended quinolinyl chalcones synthesized from this compound under ultrasonic methods revealed promising antimicrobial properties. Some derivatives exhibited potent activity against bacterial and fungal strains, with methoxy-substituted compounds showing moderate antioxidant activity, indicating its potential in developing therapeutic agents (Prasath et al., 2015).
Photophysical Properties
Synthesis and Emission Studies
- A novel approach led to the synthesis of 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, which was then used to generate tricyclic, tetracyclic, and pentacyclic N-heterocycles. The absorption and emission spectra of these compounds were studied, highlighting the impact of substituents on photophysical properties, potentially useful in optical and electronic applications (Deore et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methoxyphenyl)pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-9(8-14)6-7-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDFDOJWJUKAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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